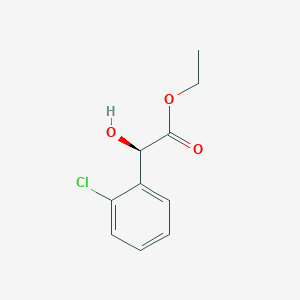

(R)-2-Chloromandelic Acid Ethyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“®-2-Chloromandelic Acid Ethyl Ester” is an ester. Esters are a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . They are derived from carboxylic acids, where the hydrogen in the -COOH group is replaced by a hydrocarbon group . Esters are commonly prepared by the reaction of carboxylic acids and alcohols in the presence of hydrochloric acid or sulfuric acid, a process called esterification .

Synthesis Analysis

Esters are usually prepared from carboxylic acids . Carboxylic acids are converted directly into esters by S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . In addition, acid chlorides are converted into esters by treatment with an alcohol in the presence of base .Chemical Reactions Analysis

Esters undergo the same kinds of reactions that we’ve seen for other carboxylic acid derivatives, but they are less reactive toward nucleophiles than either acid chlorides or anhydrides . An ester is hydrolyzed, either by aqueous base or aqueous acid, to yield a carboxylic acid plus an alcohol . This process is called saponification .Applications De Recherche Scientifique

Proteomics Research

®-2-Chloromandelic Acid Ethyl Ester is utilized in proteomics research, where it serves as a biochemical for the study of proteins and their functions . Its role in proteomics can be pivotal in understanding protein interactions and disease mechanisms.

Pharmaceutical Applications

In pharmaceuticals, this compound is explored for its potential in drug delivery systems. Research suggests that fatty acid-based amino acid esters, which include compounds like ®-2-Chloromandelic Acid Ethyl Ester, can be used to enhance the solubility and skin permeation of drugs, offering a “green” alternative to conventional chemical permeation enhancers .

Organic Synthesis

®-2-Chloromandelic Acid Ethyl Ester plays a significant role in organic synthesis. It is involved in reactions like the Malonic Ester and Acetoacetic Ester Synthesis, which are crucial for creating a variety of organic compounds, including carboxylic acids and ketones .

Analytical Chemistry

In analytical chemistry, esters like ®-2-Chloromandelic Acid Ethyl Ester are important for understanding reaction mechanisms and developing new synthetic pathways. They are also used in the analysis of other compounds, such as in the determination of water content in various substances .

Materials Science

In the field of materials science, ®-2-Chloromandelic Acid Ethyl Ester could be involved in the development of new materials, such as stabilizers for nitrate ester-based energetic materials, which are crucial for propellants and explosives .

Biochemistry

Esters are fundamental in biochemistry for their role in creating ester bonds, which are essential in forming structures like fats and phospholipids. ®-2-Chloromandelic Acid Ethyl Ester may contribute to the synthesis of complex biomolecules and the study of metabolic pathways .

Environmental Science

The compound’s potential applications in environmental science include the synthesis of biofuels and environmentally friendly solvents. Research on esterification processes using renewable resources highlights the importance of esters in sustainable chemistry .

Biocatalysis

Biocatalysis is an emerging field where ®-2-Chloromandelic Acid Ethyl Ester could be used as a substrate for enzymatic reactions, leading to the production of various esters with applications in flavors, fragrances, and as biofuel additives .

Mécanisme D'action

The mechanism of action for esters involves a nucleophilic addition-elimination pathway. In the first step, the ester takes a proton (a hydrogen ion) from the hydroxonium ion. The proton becomes attached to one of the lone pairs on the oxygen which is double-bonded to the carbon . The transfer of the proton to the oxygen gives it a positive charge, but the charge is actually delocalized (spread around) much more widely than this shows .

Propriétés

IUPAC Name |

ethyl (2R)-2-(2-chlorophenyl)-2-hydroxyacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6,9,12H,2H2,1H3/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSTUSWAHELSQMB-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](C1=CC=CC=C1Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Chloromandelic Acid Ethyl Ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzoic acid](/img/structure/B40975.png)